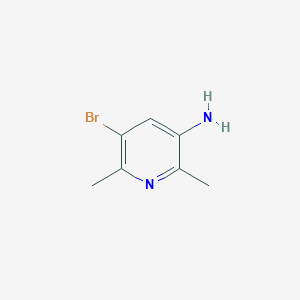
5-Bromo-2,6-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,6-dimethylpyridin-3-amine: is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 5-Bromo-2,6-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction . This reaction typically uses palladium catalysts and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2,6-dimethylpyridin-3-amine can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Uses arylboronic acids, palladium catalysts, and bases like potassium carbonate.
Nucleophilic Substitution: Uses nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 5-Bromo-2,6-dimethylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pyridine derivatives .
Biology and Medicine:
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate . It has been studied for its anti-thrombolytic and biofilm inhibition activities .
Industry:
In the industrial sector, this compound is used in the production of advanced materials and chiral dopants for liquid crystals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,6-dimethylpyridin-3-amine involves its interaction with various molecular targets. For instance, in its anti-thrombolytic activity, it may interact with enzymes involved in blood clot formation , thereby inhibiting their function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives formed from this compound.
Comparación Con Compuestos Similares
Comparison:
Compared to these similar compounds, 5-Bromo-2,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can lead to different reactivity and properties, making it suitable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
5-bromo-2,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(8)3-7(9)5(2)10-4/h3H,9H2,1-2H3 |
Clave InChI |
CQCNFOWWTYOJGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)C)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


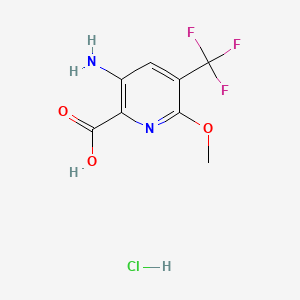
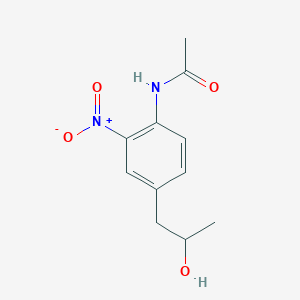
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)
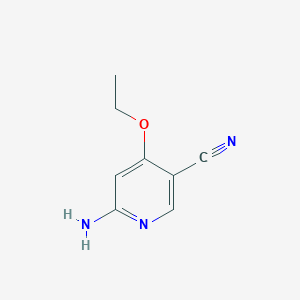
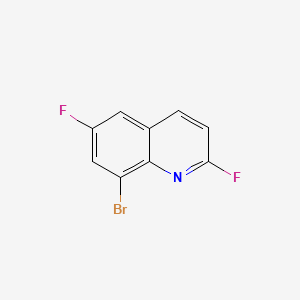
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
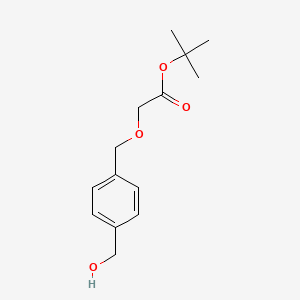
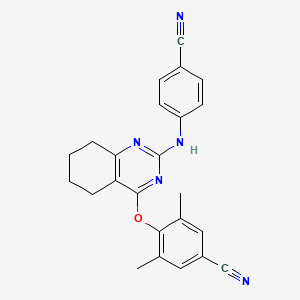
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)
